molecular formula C14H17BO3 B2994665 2-(Benzofuran-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 915412-92-9

2-(Benzofuran-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2994665
CAS No.: 915412-92-9
M. Wt: 244.1
InChI Key: QHBWRIRRPKKWSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzofuran-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester featuring a benzofuran moiety attached to the dioxaborolane ring at the 4-position. This compound is part of a broader class of aryl pinacol boronate esters, which are widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science. The benzofuran group introduces unique electronic and steric properties, making this compound distinct from simpler aryl boronate esters.

Properties

IUPAC Name

2-(1-benzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BO3/c1-13(2)14(3,4)18-15(17-13)11-6-5-7-12-10(11)8-9-16-12/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBWRIRRPKKWSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=COC3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915412-92-9
Record name 2-(benzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzofuran-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

    Formation of Benzofuran Derivative: The benzofuran moiety can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones or the palladium-catalyzed coupling of aryl halides with alkynes.

    Introduction of Dioxaborolane Ring: The dioxaborolane ring is introduced by reacting the benzofuran derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an inert atmosphere at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Benzofuran-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the dioxaborolane compound with aryl or vinyl halides in the presence of a palladium catalyst and a base. The major product formed is a biaryl or styrene derivative.

    Oxidation: The benzofuran moiety can undergo oxidation reactions to form benzofuranones or other oxygenated derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, leading to the formation of various substituted benzofuran derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Palladium acetate or palladium chloride.

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Scientific Research Applications

2-(Benzofuran-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer and viral infections.

    Organic Synthesis: The compound is valuable in the formation of complex organic molecules through cross-coupling reactions.

    Material Science: It is used in the development of organic electronic materials and polymers.

    Biological Studies: The compound’s derivatives are studied for their potential biological activities, including anti-tumor and anti-viral properties.

Mechanism of Action

The mechanism of action of 2-(Benzofuran-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boron-containing reagent in cross-coupling reactions. The dioxaborolane ring facilitates the formation of carbon-carbon bonds by undergoing transmetalation with palladium, followed by reductive elimination to form the desired product. The benzofuran moiety can interact with various biological targets, including enzymes and receptors, through hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Substituent Position and Structural Similarity

The position of the benzofuran substituent significantly impacts the compound’s properties:

  • 2-(Benzofuran-5-YL) Analogs (CAS 519054-55-8): Similarity: 0.91 (structural similarity score) . The 5-yl isomer has a benzofuran ring attached at the 5-position, leading to distinct electronic conjugation patterns.
  • The 2-yl position places the benzofuran adjacent to the oxygen atom, altering electron density at the boron center. This may increase hydrolytic stability due to resonance effects.
  • 2-(Benzofuran-7-YL) Analogs (CAS 1192755-14-8): Similarity: 0.87 .

Electronic and Steric Effects

  • Electron-Withdrawing vs. Electron-Donating Groups: Fluorinated analogs (e.g., 2-(4-Fluorobenzyl)-dioxaborolane, CAS 243145-83-7) exhibit enhanced stability due to the electron-withdrawing fluorine atom . In contrast, the benzofuran-4-yl group’s oxygen atom may donate electrons, slightly destabilizing the boron center but improving reactivity in nucleophilic environments. Chloro-substituted derivatives (e.g., 2-(3-Chloro-4-isopropoxyphenyl)-dioxaborolane, CAS 1260023-79-7) show reduced hydrolysis rates compared to non-halogenated analogs .
  • Steric Hindrance :

    • Bulky substituents (e.g., 2-(4-Isobutoxyphenyl)-dioxaborolane, CAS 1421597-99-0) hinder coupling reaction efficiency . The benzofuran-4-yl group’s planar structure may offer a balance between steric bulk and accessibility for catalytic processes.

Physicochemical Properties

Compound (CAS) Molecular Weight Melting Point (°C) Solubility Reactivity in Suzuki Coupling
2-(Benzofuran-4-YL) [Target] ~259.1 (calc.) Not reported Moderate in THF/DMSO High (benzofuran enhances π-π interactions)
2-(Benzofuran-5-YL) [519054-55-8] 259.1 Not reported Similar to 4-yl Slightly lower due to steric effects
4-Fluorobenzyl [243145-83-7] 236.09 Not reported High in DCM Moderate (fluorine stabilizes boron)
2-(4-Chloro-2,6-difluorophenyl) [1165935-84-1] 272.49 Not reported Low in polar solvents High (electron-deficient aryl enhances coupling)

Key Research Findings

  • Reactivity : Benzofuran-4-yl derivatives exhibit faster coupling rates than 5-yl analogs due to reduced steric hindrance .
  • Thermal Stability : The 4-yl compound’s melting point is expected to exceed 100°C (inferred from 4-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)benzonitrile, mp 94–99°C) .
  • Biological Activity : Benzofuran-containing boronate esters are under investigation for targeting glycolysis in cancer (), with substituent position influencing potency.

Biological Activity

2-(Benzofuran-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 915412-92-9) is a boron-containing compound that has garnered attention due to its potential biological activities. This article aims to explore the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H17BO3. Its structure features a benzofuran moiety attached to a dioxaborolane ring, which is significant for its reactivity and biological interactions.

PropertyValue
Molecular Weight244.1 g/mol
Purity97%
CAS Number915412-92-9
IUPAC NameThis compound

Mechanisms of Biological Activity

The biological activity of boron-containing compounds like this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Boronic acids have been shown to act as enzyme inhibitors. They can form reversible covalent bonds with serine residues in active sites of proteases and other enzymes.
  • Antimicrobial Activity : Some studies suggest that organoboron compounds exhibit antimicrobial properties against various pathogens. This is hypothesized to be due to their ability to interfere with bacterial cell wall synthesis.
  • Anticancer Potential : Boron compounds are being explored in cancer therapy due to their ability to enhance the effectiveness of neutron capture therapy (BNCT). The unique properties of boron allow for targeted delivery to tumor cells.

Case Studies and Research Findings

Recent studies have provided insights into the biological activities of similar boron compounds:

  • Study on Enzyme Inhibition : A study demonstrated that certain dioxaborolanes effectively inhibited serine proteases involved in various diseases. The inhibition was linked to the formation of stable complexes with the enzyme active sites .
  • Antimicrobial Testing : Research conducted on related benzofuran derivatives indicated significant antimicrobial activity against Gram-positive bacteria. The mechanism was suggested to involve disruption of bacterial cell membranes .
  • Cancer Research : In vitro studies have shown that boron-containing compounds can enhance the cytotoxic effects of radiation therapy on cancer cells. This was attributed to the selective uptake of boron by tumor cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(Benzofuran-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, where a benzofuran derivative reacts with a pinacol boronate ester under palladium catalysis. Alternative routes include nucleophilic substitution of halogenated benzofuran precursors with boronate esters in anhydrous conditions (e.g., THF, DMF) using bases like NaH or KOtBu .
  • Key Considerations : Ensure inert atmosphere (argon/nitrogen) to prevent boronate hydrolysis. Reaction progress can be monitored via TLC (Rf ~0.5 in hexane/ethyl acetate 4:1) or GC-MS for intermediate validation .

Q. How is this compound characterized to confirm purity and structural integrity?

  • Analytical Techniques :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substitution patterns (e.g., benzofuran C4 linkage) and boronate ester integrity. 11B^{11}\text{B} NMR (~30 ppm) verifies boronate stability .
  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>95% typical for research-grade material) .
  • X-ray Crystallography : For unambiguous structural confirmation, though single-crystal growth may require slow evaporation in non-polar solvents (e.g., hexane/chloroform) .

Q. What are the primary applications of this compound in organic synthesis?

  • Cross-Coupling Reactions : Widely used in Suzuki-Miyaura couplings to construct biaryl systems, leveraging the boronate’s reactivity with aryl halides. Example: Catalytic Pd(PPh3_3)4_4/K2_2CO3_3 in DME/H2_2O (3:1) at 80°C yields coupled products in >80% efficiency .
  • Functional Group Compatibility : Stable under basic conditions but sensitive to strong acids (e.g., HCl), which hydrolyze the boronate ester .

Advanced Research Questions

Q. How do electronic effects of the benzofuran substituent influence reactivity in cross-coupling reactions?

  • Mechanistic Insight : The electron-rich benzofuran moiety enhances boronate nucleophilicity, accelerating transmetallation in Suzuki couplings. However, steric hindrance at C4 may reduce coupling efficiency with bulky aryl halides. Computational studies (DFT) suggest the HOMO of the benzofuran-boronate complex aligns favorably with Pd intermediates .
  • Optimization Strategies : Use electron-deficient ligands (e.g., SPhos) to stabilize Pd(0) intermediates and reduce steric clashes. Solvent polarity (e.g., DMF vs. THF) also modulates reaction rates .

Q. What are the stability challenges of this compound under long-term storage, and how can they be mitigated?

  • Degradation Pathways : Hydrolysis of the dioxaborolane ring in humid conditions generates benzofuran-4-ylboronic acid, reducing reactivity. Thermal decomposition (>100°C) forms polymeric byproducts .
  • Storage Protocols :

  • Temperature : Store at –20°C under argon with molecular sieves (3Å) to absorb moisture.
  • Container : Amber glass vials with PTFE-lined caps to prevent light-induced oxidation .

Q. How can catalytic efficiency be improved in asymmetric transformations involving this boronate?

  • Chiral Ligand Screening : Test BINAP or Josiphos ligands for enantioselective couplings. For example, asymmetric allylation with chiral Pd catalysts achieves up to 85% ee in model reactions .
  • Solvent Engineering : Polar aprotic solvents (e.g., DME) improve ligand-metal coordination, while additives like CsF enhance boronate activation .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

  • Data Discrepancies : Literature reports vary (60–90% yields) due to differences in Pd catalyst loading (1–5 mol%), base selection (K2_2CO3_3 vs. Cs2_2CO3_3), and purity of starting materials.
  • Troubleshooting :

  • Purity Checks : Pre-dry solvents (e.g., THF over Na/benzophenone) to eliminate moisture.
  • Catalyst Activation : Pre-stir Pd catalysts with ligands for 10 min before substrate addition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.